Methyl Carnosate

Description

an antibacterial from Salvia officinalis leaves

Properties

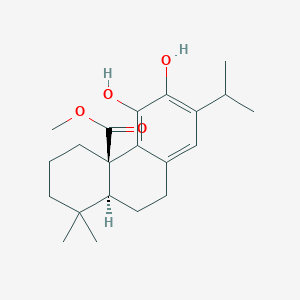

Molecular Formula |

C21H30O4 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

methyl (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate |

InChI |

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(24)25-5)16(13)18(23)17(14)22/h11-12,15,22-23H,6-10H2,1-5H3/t15-,21+/m0/s1 |

InChI Key |

IIJLVJMZYPZQLW-YCRPNKLZSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)OC)O)O |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)O)O |

Synonyms |

methyl carnosate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of Methyl Carnosate from Carnosic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical synthesis of methyl carnosate, a derivative of the naturally occurring phenolic diterpene, carnosic acid. Both carnosic acid and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant and anti-inflammatory properties. This document details two primary synthetic methodologies, presents quantitative data in a clear, tabular format, and includes diagrams for key workflows and the relevant biological signaling pathway.

Introduction

Carnosic acid, predominantly found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), is a powerful antioxidant. Its chemical structure features two phenolic hydroxyl groups and a carboxylic acid moiety, which are susceptible to chemical modification to enhance bioavailability or modulate biological activity. One such modification is the esterification of the carboxylic acid group to yield this compound. This conversion can be achieved through several synthetic routes, with Fischer esterification and methylation using diazomethane or its safer analogue, trimethylsilyldiazomethane (TMS-diazomethane), being the most common.

This compound has demonstrated potent antioxidant and anti-bacterial activity[1]. Like its parent compound, carnosic acid, this compound is believed to exert its biological effects through the modulation of key signaling pathways, including the Nrf2 and NF-κB pathways, which are central to the cellular response to oxidative stress and inflammation[2][3][4].

Synthetic Methodologies

This section outlines two distinct and effective methods for the synthesis of this compound from carnosic acid.

Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. In this case, carnosic acid is reacted with an excess of methanol, which also serves as the solvent, and a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄)[5][6]. The reaction is reversible and is driven to completion by using a large excess of the alcohol and by removing water as it is formed[6].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carnosic acid (1.0 equivalent) in anhydrous methanol (a significant excess, acting as the solvent).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the methanolic solution of carnosic acid[7].

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for a period of 2 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[6][7].

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound[7].

-

Final Purification: Purify the crude product by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether[8][9].

Methylation with Trimethylsilyldiazomethane (TMS-diazomethane)

Methylation with diazomethane is a highly efficient method for esterifying carboxylic acids. However, diazomethane is explosive and toxic. A safer and more convenient alternative is TMS-diazomethane. The reaction is typically fast and proceeds under mild conditions, often at room temperature.

-

Reaction Setup: Dissolve carnosic acid (1.0 equivalent) in a mixture of a non-polar solvent like toluene or diethyl ether and methanol (e.g., a 3:2 or 7:2 ratio) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath (0°C). Add a solution of TMS-diazomethane in hexanes (typically 2.0 M) dropwise to the stirred solution until the yellow color of the reagent persists.

-

Reaction Conditions: Stir the reaction mixture at 0°C for a short period (e.g., 30 minutes) and then allow it to warm to room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.

-

Work-up: Once the reaction is complete, quench any excess TMS-diazomethane by adding a few drops of acetic acid. Remove the solvents under reduced pressure.

-

Purification: The resulting crude this compound can be purified by silica gel column chromatography, using a suitable eluent system such as ethyl acetate/hexane, to afford the pure product.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Carnosic Acid | C₂₀H₂₈O₄ | 332.43 |

| This compound | C₂₁H₃₀O₄ | 346.46[10] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data to be populated from experimental findings or literature. |

| ¹³C NMR | Data to be populated from experimental findings or literature. |

| Mass Spectrometry (MS) | M+H⁺ ion expected at m/z 347.22. Minor components in rosemary extracts have been identified as this compound by comparing their mass spectra with literature values[11]. |

Visualization of Workflows and Pathways

Synthetic Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for this compound synthesis.

Logical Relationship of Synthetic Methods

Two primary methods for the synthesis of this compound are presented, each with its own set of reagents and conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. CN104058955A - Method for separating and purifying carnosic acid from rosemary extract through atmospheric pressure column chromatography - Google Patents [patents.google.com]

- 9. CN102115442B - Method for separating carnosic acid from rosemary leaf extract - Google Patents [patents.google.com]

- 10. This compound | C21H30O4 | CID 11336941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Neuroprotective Mechanisms of Carnosic Acid: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of the molecular mechanisms underpinning the neuroprotective effects of carnosic acid. While the initial topic of interest was methyl carnosate, the available scientific literature predominantly focuses on its parent compound, carnosic acid. Given their close structural relationship and shared antioxidant properties, this guide will detail the well-documented neuroprotective activities of carnosic acid as a scientifically robust proxy. Carnosic acid, a phenolic diterpene found in rosemary and sage, demonstrates multifaceted neuroprotective capabilities, primarily through the activation of the Nrf2/ARE antioxidant response pathway. This guide synthesizes current research, presenting key signaling pathways, quantitative data from various experimental models, and detailed methodologies for the key experiments cited, with the aim of facilitating further research and development in the field of neuroprotective therapeutics.

Core Mechanism of Action: The Nrf2/ARE Signaling Pathway

The most extensively documented mechanism of neuroprotection by carnosic acid (CA) is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1][2][3][4] This pathway is a master regulator of endogenous antioxidant defenses, and its activation by CA provides neurons with enhanced resilience against oxidative stress, a key pathological feature in many neurodegenerative diseases.[1][5]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[1][4][6] Carnosic acid, being a pro-electrophilic compound, is oxidized to an electrophilic ortho-quinone form within the cell.[4] This active form then covalently modifies specific cysteine residues on Keap1 via S-alkylation.[6][7] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination.[2][4]

Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[2][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of a wide array of cytoprotective genes, initiating their transcription.[1][8] These genes include:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

-

Glutathione (GSH) Biosynthesis and Metabolism: Glutamate-cysteine ligase catalytic and modifier subunits (GCLC and GCLM), and Glutathione S-transferases (GSTs).[1]

This orchestrated upregulation of the cellular antioxidant machinery is the cornerstone of CA-mediated neuroprotection.[1][7]

Modulation of Other Key Neuroprotective Signaling Pathways

Beyond the Nrf2 pathway, carnosic acid influences several other signaling cascades that are critical for neuronal survival, inflammation, and stress response.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central pro-survival signaling route in neurons. Evidence suggests that CA can activate this pathway, and this activation is often upstream of, or synergistic with, Nrf2 activation.[1][10] Activation of Akt can inhibit apoptosis and promote cell growth and proliferation. In the context of neuroprotection, CA-mediated activation of PI3K/Akt contributes to the overall cytoprotective effect, including the upregulation of antioxidant enzymes.[1]

Anti-Apoptotic and MAPK Signaling Modulation

Carnosic acid exerts significant anti-apoptotic effects. In models of neurotoxicity, pretreatment with CA has been shown to:

-

Inhibit Caspase Activation: Reduce the cleavage and activation of executioner caspases like caspase-3.[4]

-

Regulate Bcl-2 Family Proteins: Increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[4]

-

Modulate MAPKs: Inhibit the phosphorylation and activation of pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are often triggered by cellular stress.[4][10]

Anti-Inflammatory Effects via NF-κB Inhibition

Neuroinflammation is a critical component of neurodegenerative disease progression. Carnosic acid demonstrates potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] By preventing the activation and nuclear translocation of NF-κB, CA suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11]

Cooperative ATF4 Activation

At higher concentrations (e.g., 50 µM), carnosic acid can induce the integrated stress response (ISR) pathway, leading to the activation of Activating Transcription Factor 4 (ATF4).[6][12] ATF4 can work cooperatively with Nrf2 to enhance the expression of a subset of cytoprotective genes, including nerve growth factor (NGF).[6][12] This suggests a dose-dependent dual mechanism where low concentrations of CA primarily activate Nrf2, while higher concentrations recruit both Nrf2 and ATF4 for a more robust protective response.[6]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from key studies, demonstrating the dose-dependent efficacy of carnosic acid in various models of cellular stress and neurotoxicity.

Table 1: In Vitro Neuroprotective and Cytotoxic Effects of Carnosic Acid

| Cell Line / Culture | Toxic Insult | CA Concentration | Outcome Measure | Result | Reference |

| Primary Mouse Cortical Neurons | 200 µM H₂O₂ | 0.1 - 5 µM | LDH Release | ~22-33% reduction in cytotoxicity | [13] |

| Primary Mouse Cortical Neurons | 200 µM H₂O₂ | 5 µM | Cell Viability (WST-1) | Protection up to 128% of NAC control | [13] |

| Primary Mouse Cortical Neurons | 200 µM H₂O₂ | 0.1 - 50 µM | ROS Production | Concentration-dependent decrease | [13] |

| SH-SY5Y (Undifferentiated) | 375 µM H₂O₂ | 1 - 5 µM | Cell Viability (WST-1) | Significant protection | [13] |

| SH-SY5Y (RA-Differentiated) | 500 µM H₂O₂ | 5 - 10 µM | Cell Viability (WST-1) | Significant protection | [13] |

| Caki (Renal Carcinoma) | N/A | 20, 50, 100 µM | Apoptosis (Annexin V+) | Dose-dependent increase in apoptosis | [14] |

| AGS (Gastric Cancer) | N/A | 24 h | IC₅₀ (MTT Assay) | 19.90 µg/mL | [15] |

| MKN-45 (Gastric Cancer) | N/A | 24 h | IC₅₀ (MTT Assay) | 23.96 µg/mL | [15] |

Table 2: In Vivo Neuroprotective Effects of Carnosic Acid

| Animal Model | Disease Model | CA Dosage | Outcome Measure | Result | Reference |

| Rat | Alzheimer's Disease (Aβ injection) | 10 mg/kg (i.p.) | Neuronal Count (CA1 Hippocampus) | Lesion: 268.2 ± 69.8; Lesion+CA: 489.7 ± 33.2 | [16] |

| Rat | Focal Cerebral Ischemia (MCAO) | 1 mg/kg (i.p.) | Infarct Volume | Significant reduction | [7] |

Detailed Methodologies for Key Experiments

This section provides an overview of common experimental protocols used to evaluate the neuroprotective mechanisms of carnosic acid.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells are commonly used. They can be cultured in DMEM or a specialized neuronal medium (e.g., Neurobasal), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][13] For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid (RA) for several days.[13]

-

Primary Cultures: Primary cortical neurons can be isolated from embryonic day 15-17 mouse brains. Cells are plated on poly-L-lysine coated plates and maintained in neuronal-specific media.[13]

-

Compound Preparation: Carnosic acid is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the final desired concentrations. The final DMSO concentration in the medium is kept below 0.1% to avoid solvent toxicity.[14][15]

Assessment of Cell Viability and Cytotoxicity

-

MTT Assay:

-

Seed cells (e.g., 2x10³ - 5x10³ cells/well) in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of carnosic acid and/or a neurotoxic agent for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals by adding 100-150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[14][15]

-

-

LDH Release Assay:

-

After treatment, collect the cell culture supernatant.

-

Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.

-

The assay measures the amount of LDH released from damaged cells into the supernatant, which is proportional to cytotoxicity.

-

Measure absorbance at the appropriate wavelength. Cytotoxicity is often expressed as a percentage of the maximum LDH release from a positive control (lysed cells).[13]

-

Apoptosis Detection

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with the compounds of interest for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI solution to the cell suspension.

-

Incubate for 15-20 minutes in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][15]

-

Measurement of Reactive Oxygen Species (ROS)

-

DCF-DA Staining:

-

Treat cells with carnosic acid and/or an oxidative stressor.

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) dye.

-

DCF-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. The intensity is proportional to the intracellular ROS level.[14]

-

Western Blot Analysis

-

After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, cleaved caspase-3, p-Akt, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

Carnosic acid exhibits robust neuroprotective properties through a multi-target mechanism of action. Its primary role as a potent activator of the Nrf2/ARE pathway provides a powerful defense against oxidative stress. This is complemented by its ability to modulate pro-survival PI3K/Akt signaling, inhibit key apoptotic and inflammatory pathways (MAPK, NF-κB), and, at higher doses, engage the ATF4 stress response. The quantitative data from both in vitro and in vivo models consistently demonstrate its efficacy in protecting neurons from a variety of insults relevant to neurodegenerative diseases.

For drug development professionals, carnosic acid and its derivatives represent a promising class of compounds for therapeutic intervention in diseases with a strong oxidative stress and neuroinflammatory component. Future research should focus on optimizing the delivery of these lipophilic compounds across the blood-brain barrier, further elucidating the synergistic interplay between the Nrf2 and ATF4 pathways, and conducting rigorous preclinical and clinical trials to translate these compelling mechanistic findings into effective therapies for neurodegenerative disorders.

References

- 1. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Concomitant Nrf2- and ATF4-Activation by Carnosic Acid Cooperatively Induces Expression of Cytoprotective Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of Salvia rosmarinus and Salvia officinalis from Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 13. mdpi.com [mdpi.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effects of Carnosic Acid in an Experimental Model of Alzheimer’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Methyl Carnosate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl carnosate, a phenolic diterpene found in various members of the Lamiaceae family, has garnered interest for its potential therapeutic properties, including antioxidant and antimicrobial activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, this document outlines comprehensive experimental protocols for the extraction and isolation of this compound from its natural sources, with a focus on chromatographic techniques. Quantitative data from various studies are summarized to provide a comparative analysis of this compound content across different species and extraction methodologies. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Lamiaceae (mint) family. The most significant sources include species of Salvia (sage) and Rosmarinus (rosemary). While often found alongside its more abundant precursors, carnosic acid and carnosol, this compound is a notable constituent of the phenolic diterpene profile of these plants.

Salvia Species

Several species of sage are known to contain this compound. Salvia officinalis (common sage) is a well-documented source, where this compound has been identified as a major phenolic diterpene in the aerial parts of the plant.[1] Its presence has also been reported in other Salvia species, although quantitative data is often limited and variable depending on the specific species, geographical origin, and harvesting time.

Rosmarinus officinalis (Rosemary)

Rosemary is another primary source of this compound.[2] Similar to sage, the concentration of this compound in rosemary is influenced by various factors, including cultivar, growing conditions, and extraction method. It is typically found as part of a complex mixture of abietane diterpenes.

Other Lamiaceae Species

This compound and its derivatives have also been detected in other plants of the Lamiaceae family, such as oregano (Origanum vulgare) and thyme (Thymus vulgaris).[2] However, in these species, it is generally present in lower concentrations compared to sage and rosemary.

Quantitative Data on this compound and Related Diterpenes

The quantification of this compound in plant extracts is often performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD).[2] However, many studies focus primarily on the quantification of carnosic acid and carnosol. The following tables summarize available quantitative data for this compound and its closely related and more abundant precursors in Salvia and Rosmarinus species.

Table 1: Quantitative Analysis of Diterpenes in Salvia Species

| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference |

| Salvia officinalis | Leaves | Carnosic Acid | 14.6 mg/g DW | HPLC | [3] |

| Salvia officinalis | Leaves | Carnosol | 0.4 mg/g DW | HPLC | [3] |

| Salvia fruticosa | Leaves | 12-O-methylcarnosic acid | Not specified | 1H-qNMR | [4] |

| Salvia rosmarinus | Leaves | 12-O-methylcarnosic acid | Not specified | 1H-qNMR | [4] |

Note: DW refers to Dry Weight. Data for this compound is often not explicitly quantified and reported separately from other minor diterpenes.

Table 2: Quantitative Analysis of Diterpenes in Rosmarinus officinalis

| Plant Part | Compound | Concentration | Analytical Method | Reference |

| Leaves | Carnosic Acid | 1-73 mg/g DW | HPLC | [5] |

| Leaves | Carnosol | Not specified | HPLC | [6] |

| Leaves | This compound | Detected but not quantified | HPLC-MS | [2] |

Experimental Protocols for Isolation of this compound

The isolation of this compound from plant material involves initial extraction followed by chromatographic purification. The following protocols are based on established methods for the isolation of related diterpenes from Salvia and Rosmarinus species and can be adapted for the specific isolation of this compound.

Extraction of Diterpenes from Plant Material

This protocol describes a general method for the extraction of a diterpene-rich fraction from Salvia officinalis or Rosmarinus officinalis leaves.

Materials:

-

Dried and powdered leaves of Salvia officinalis or Rosmarinus officinalis

-

Ethanol (95%)

-

Hexane

-

Dichloromethane

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the dried and powdered plant material (e.g., 100 g) with 95% ethanol (e.g., 1 L) at room temperature for 24 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

-

To remove non-polar compounds, suspend the crude extract in a mixture of ethanol and water (9:1 v/v) and partition with hexane. Discard the hexane layer.

-

Evaporate the ethanol-water layer to dryness.

-

Dissolve the resulting residue in water and partition with dichloromethane.

-

Collect the dichloromethane phase, which will contain the diterpene-rich fraction, and evaporate it to dryness. This fraction can then be subjected to further chromatographic purification.

Purification of this compound by Preparative HPLC

This protocol outlines a general approach for the purification of this compound from the diterpene-rich extract using preparative high-performance liquid chromatography (HPLC).

Materials and Equipment:

-

Diterpene-rich extract

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Fraction collector

Procedure:

-

Dissolve the diterpene-rich extract in a minimal amount of the initial mobile phase solvent.

-

Set up the preparative HPLC system with a C18 column.

-

Prepare the mobile phases: Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

-

Establish a suitable gradient elution method. A starting point could be a linear gradient from 60% to 95% Mobile Phase B over 40 minutes, with a flow rate of 15 mL/min. The optimal gradient will need to be determined empirically based on the separation of the target compound.

-

Inject the dissolved extract onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 230 nm and 280 nm) to detect the phenolic diterpenes.

-

Collect fractions corresponding to the peak suspected to be this compound based on analytical HPLC-MS analysis of the crude extract.

-

Combine the fractions containing the purified compound and evaporate the solvent to obtain pure this compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and quantification of this compound from its natural sources.

Caption: General workflow for the isolation and analysis of this compound.

Conclusion

This compound represents a promising bioactive compound from natural sources, primarily found in Salvia and Rosmarinus species. While its isolation can be challenging due to its lower abundance compared to other related diterpenes, the application of appropriate extraction and chromatographic techniques can yield the pure compound for further pharmacological investigation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound. Further research is warranted to fully quantify its presence in a wider range of plant species and to optimize isolation methodologies for higher yields.

References

- 1. CCCC 1993, Volume 58, Issue 8, Abstracts pp. 1919-1924 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Physical and chemical properties of methyl carnosate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl carnosate, a naturally occurring diterpene found in medicinal herbs such as Rosmarinus officinalis (rosemary) and Salvia officinalis (sage), has garnered significant scientific interest due to its potent antioxidant and antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a derivative of carnosic acid, where the carboxylic acid group is esterified with a methyl group.[3] This structural modification influences its physicochemical properties, such as solubility and stability.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₀O₄ | [4] |

| Molecular Weight | 346.46 g/mol | [1][5] |

| IUPAC Name | methyl (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate | [4][6] |

| Appearance | Light green to green solid | [5] |

| Boiling Point | 464.6 ± 45.0 °C (Predicted) | [5] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [5] |

| Acid dissociation constant (pKa) | 9.84 ± 0.60 (Predicted) | [5] |

| Solubility | DMSO: 100 mg/mL (288.63 mM; with ultrasonic treatment) Ethanol: 50 mg/mL (144.32 mM; with ultrasonic treatment) | [1][5] |

| Storage Conditions | -20°C or 4°C, protected from moisture and light | [5][6] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify key functional groups present in the this compound molecule, such as hydroxyl (-OH) and ester carbonyl (C=O) groups.[7]

-

Mass Spectrometry (MS) : Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.[8]

Experimental Protocols

The following sections detail the methodologies for the isolation, synthesis, and analysis of this compound as described in the scientific literature.

Isolation from Natural Sources

This compound is typically isolated from the leaves of rosemary or sage.[1][3]

2.1.1. Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction is an environmentally friendly and efficient method for extracting thermosensitive compounds like this compound.

-

Protocol :

-

Dried and ground plant material (e.g., rosemary leaves) is packed into an extraction vessel.

-

Supercritical CO₂ is passed through the vessel at a controlled temperature and pressure.

-

The extract, containing this compound and other lipophilic compounds, is collected in a separator by reducing the pressure, which causes the CO₂ to return to a gaseous state and leave the extract behind.[3]

-

2.1.2. Ultrasound-Assisted Extraction (UAE)

UAE is a simple and cost-effective technique that utilizes ultrasonic waves to enhance extraction efficiency.[3]

-

Protocol :

-

Powdered plant material is suspended in a suitable solvent (e.g., ethanol or methanol).

-

The suspension is subjected to ultrasonic irradiation for a specified time.

-

The mixture is then filtered, and the solvent is evaporated to yield the crude extract containing this compound.[3]

-

2.1.3. Centrifugal Partition Chromatography (CPC)

CPC is a preparative liquid-liquid chromatography technique used for the purification of natural products.

-

Protocol :

-

A biphasic solvent system is selected (e.g., hexane/ethyl acetate/methanol/water).

-

The crude extract is dissolved in a suitable phase and injected into the CPC column.

-

The components are separated based on their partition coefficients between the two liquid phases, allowing for the isolation of pure this compound.[9]

-

Synthesis of this compound

This compound can be synthesized from its precursor, carnosic acid.

-

Protocol :

-

Carnosic acid is dissolved in a mixture of toluene and methanol under an inert atmosphere (N₂).

-

The solution is cooled in an ice-water bath.

-

A solution of trimethylsilyldiazomethane (TMSCHN₂) in hexanes is added dropwise to the reaction mixture.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the solvent is removed, and the product is purified to yield this compound.[10]

-

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a standard method for the quantification of this compound in plant extracts.

-

Protocol :

-

A C18 reversed-phase column is typically used.

-

The mobile phase often consists of a gradient of acidified water and an organic solvent (e.g., methanol or acetonitrile).

-

Detection is performed at a wavelength where this compound exhibits maximum absorbance.[3]

-

2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and selective method for the identification and quantification of this compound, especially in complex matrices.[3]

-

Protocol :

-

The chromatographic separation is performed as described for HPLC.

-

The eluent is introduced into a mass spectrometer for detection.

-

Mass spectral data, including the parent ion and fragmentation pattern, are used for confirmation.[3]

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and antibacterial effects being the most prominent.[2][11]

Antioxidant Activity

This compound is a potent antioxidant that can protect against oxidative stress.[12][13] It has been shown to be effective in protecting triglyceride emulsions from oxidation.[12] The antioxidant activity is attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to scavenge free radicals.[14]

Antimicrobial Activity

This compound has demonstrated antibacterial activity against various bacteria, including Bacillus cereus.[2][5] This suggests its potential as a natural antimicrobial agent.

Other Biological Activities

Recent studies have explored other potential therapeutic applications of this compound. For instance, it has been investigated for its effects on KCNQ potassium channels, which are involved in neuronal excitability.[10]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and analysis of this compound from a plant source.

Caption: General workflow for isolation and analysis of this compound.

Conclusion

This compound is a promising natural compound with significant potential for applications in the food, pharmaceutical, and cosmetic industries. Its well-defined physical and chemical properties, coupled with its notable biological activities, make it a compelling subject for further research and development. This technical guide provides a solid foundation of knowledge for scientists and researchers working with this valuable diterpene.

References

- 1. molnova.com [molnova.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C21H30O4 | CID 11336941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYLCARNOSATE | 82684-06-8 [m.chemicalbook.com]

- 6. This compound | 82684-06-8 [sigmaaldrich.com]

- 7. CCCC 1993, Volume 58, Issue 8, Abstracts pp. 1919-1924 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ancient medicinal plant rosemary contains a highly efficacious and isoform-selective KCNQ potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture of Methyl Carnosate: A Technical Guide to its Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl carnosate, a naturally occurring diterpene found in medicinal plants such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary), has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth exploration of the methodologies employed in the elucidation and confirmation of its chemical structure, serving as a vital resource for researchers engaged in natural product chemistry, drug discovery, and development. Through a comprehensive presentation of experimental protocols, quantitative spectroscopic data, and logical workflows, this document aims to facilitate a deeper understanding of the molecular identity of this compound.

Isolation and Purification of this compound from Natural Sources

The isolation of this compound from its natural plant sources is a critical first step in its structural analysis. A commonly employed method involves solvent extraction followed by chromatographic purification. While various specific protocols exist, a general workflow is outlined below.

Experimental Protocol: Extraction and Isolation

A typical laboratory-scale protocol for the isolation of this compound from dried rosemary leaves is as follows:

-

Extraction:

-

Dried and powdered rosemary leaves (100 g) are subjected to extraction with a suitable solvent system. A common approach involves maceration or Soxhlet extraction with a solvent of medium polarity, such as ethanol or a mixture of hexane and ethyl acetate.

-

Alternatively, supercritical fluid extraction (SFE) with CO2 has been utilized, offering a "greener" and more selective extraction method. Typical SFE conditions involve pressures ranging from 20 to 30 MPa and temperatures between 40 and 50°C.

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure to yield a viscous residue.

-

This residue is then suspended in a biphasic solvent system, for example, benzene and an aqueous solution of 10% potassium carbonate, to separate acidic and neutral components. Carnosic acid, a precursor, will partition into the aqueous basic layer, while this compound remains in the organic layer.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

-

Chromatographic Purification:

-

The resulting crude this compound fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the compound of interest are pooled and concentrated.

-

Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) or centrifugal partition chromatography for higher purity. A two-phase solvent system of hexane/ethyl acetate/methanol/water (3:2:3:2 v/v) has been used effectively in centrifugal partition chromatography for separating related compounds.[1]

-

Spectroscopic Elucidation of the this compound Structure

The precise molecular structure of this compound is determined through the application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals and to establish their connectivity.

2.1.1. ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in deuterated chloroform (CDCl₃).

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 1.50-1.60 | m | 38.5 | |

| 2 | 1.80-1.90 | m | 19.2 | |

| 3 | 1.40-1.50 | m | 41.8 | |

| 4 | - | - | 33.4 | |

| 5 | 2.80 | m | 51.0 | |

| 6 | 2.20 | m | 21.5 | |

| 7 | 2.95 | m | 29.1 | |

| 8 | - | - | 132.5 | |

| 9 | - | - | 142.1 | |

| 10 | - | - | 37.8 | |

| 11 | - | - | 140.8 | |

| 12 | - | - | 143.2 | |

| 13 | - | - | 123.5 | |

| 14 | 6.70 | s | 110.1 | |

| 15 | 3.20 | sept | 6.9 | 26.8 |

| 16 | 1.22 | d | 6.9 | 22.6 |

| 17 | 1.24 | d | 6.9 | 22.7 |

| 18 | 0.92 | s | 33.2 | |

| 19 | 0.95 | s | 21.8 | |

| 20-COOCH₃ | 3.65 | s | 178.5 | |

| 20-COOCH₃ | - | - | 51.5 | |

| 11-OH | 5.50 | s | - | |

| 12-OH | 5.60 | s | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

2.1.2. 2D NMR Correlation Data (HSQC and HMBC)

2D NMR experiments are crucial for confirming the structural assignments.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting different structural fragments.

| Proton (δH) | HSQC Correlated Carbon (δC) | HMBC Correlated Carbons (δC) |

| H-14 (6.70) | C-14 (110.1) | C-8, C-9, C-12, C-13, C-15 |

| H-15 (3.20) | C-15 (26.8) | C-13, C-16, C-17 |

| H-16/17 (1.22/1.24) | C-16/17 (22.6/22.7) | C-15 |

| H-18 (0.92) | C-18 (33.2) | C-3, C-4, C-5, C-19 |

| H-19 (0.95) | C-19 (21.8) | C-3, C-4, C-5, C-18 |

| 20-COOCH₃ (3.65) | 20-COOCH₃ (51.5) | C-20 (178.5) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can further confirm the proposed structure.

2.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₂₁H₃₀O₄), the expected exact mass is 346.2144.

2.2.2. Tandem Mass Spectrometry (MS/MS)

MS/MS analysis involves the fragmentation of the molecular ion to produce characteristic daughter ions. The fragmentation pattern of this compound can help to confirm the presence of specific functional groups and the overall connectivity of the molecule.

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss |

| 347.2 [M+H]⁺ | 315.2 | H₂O + CH₃ |

| 299.2 | H₂O + OCH₃ | |

| 255.1 | Loss of the isopropyl group and ester side chain fragments | |

| 345.2 [M-H]⁻ | 301.2 | CO₂ |

| 285.2 | CO₂ + CH₄ |

Chemical Synthesis and Confirmation

The total synthesis of a natural product is the ultimate confirmation of its structure. The synthesis of this compound can be achieved from its natural precursor, carnosic acid.

Experimental Protocol: Synthesis of this compound from Carnosic Acid

A straightforward method for the synthesis of this compound is the esterification of the carboxylic acid group of carnosic acid.

-

Reaction Setup:

-

Carnosic acid (100 mg) is dissolved in a suitable anhydrous solvent, such as acetone or dimethylformamide (DMF).

-

Anhydrous potassium carbonate (K₂CO₃) is added as a base (2-3 equivalents).

-

Methyl iodide (CH₃I) is added as the methylating agent (1.5-2 equivalents).

-

-

Reaction Conditions:

-

The reaction mixture is stirred at room temperature for several hours (typically 4-6 hours) and the progress is monitored by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Confirmation of Synthetic Product

The synthetic this compound is confirmed by comparing its spectroscopic data (NMR and MS) with that of the naturally isolated compound. An identical match in all spectroscopic properties provides unequivocal proof of the structure.

Visualizing the Structure and Experimental Workflow

Graphical representations are invaluable for understanding complex chemical structures and experimental processes.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for the isolation of this compound.

Caption: Workflow for the synthesis and confirmation of this compound.

Conclusion

The structural elucidation and confirmation of this compound rely on a synergistic combination of isolation techniques, advanced spectroscopic methods, and chemical synthesis. This guide has provided a detailed overview of the essential experimental protocols and the interpretation of the resulting data. The comprehensive quantitative data presented in tabular format, along with the visual workflows, offer a clear and concise resource for researchers. A thorough understanding of these methodologies is paramount for the accurate identification and subsequent investigation of the biological activities of this promising natural product, paving the way for its potential applications in the pharmaceutical and nutraceutical industries.

References

Methodological & Application

Application Note: Quantification of Methyl Carnosate in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantification of methyl carnosate in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a phenolic diterpene derived from carnosic acid, is found in various plants of the Lamiaceae family, such as rosemary (Salvia rosmarinus) and sage (Salvia officinalis).[1][2] This method is crucial for the quality control and standardization of herbal extracts used in the food, cosmetic, and pharmaceutical industries. The protocol covers sample preparation, HPLC analysis, and method validation parameters, ensuring reliable and reproducible results.

Principle

The method employs RP-HPLC, which separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase, typically a gradient mixture of acidified water and an organic solvent like acetonitrile or methanol.[1] Less polar compounds, like this compound, are retained longer on the column and elute later than more polar compounds. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a pure standard. UV detection is commonly performed using a photodiode array (PDA) detector.[3]

Experimental Protocols

This protocol outlines the extraction of this compound from dried plant material. The stability of related compounds like carnosic acid can be affected by temperature and light, so prompt and careful handling is essential.[4][5]

Materials:

-

Dried plant material (e.g., rosemary or sage leaves)

-

Grinder or mill

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm, PTFE or nylon)

-

Reagents: Acetone (HPLC grade) or Methanol (HPLC grade)[5][6]

Procedure:

-

Drying and Grinding: Dry the plant material to reduce moisture content, using methods like freeze-drying or ambient air drying.[1] Grind the dried material into a fine, homogeneous powder.[2]

-

Extraction:

-

Accurately weigh approximately 100-200 mg of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 100% acetone.[5]

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Place the tube in an ultrasonic bath and sonicate for 15 minutes. It is recommended to maintain the bath temperature below 50°C to prevent thermal degradation of labile compounds.[5]

-

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Collection: Carefully pipette the supernatant (the clear liquid extract) into a clean tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.[6]

This section details a validated HPLC method for the separation and detection of this compound.

Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

-

C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6] Fused-core columns can also be used for faster analysis.[3]

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-4 min: 100% A

-

4-17 min: Linear gradient to 50% A / 50% B

-

17-20 min: Linear gradient to 100% B

-

20-25 min: Return to 100% A (re-equilibration)[7]

-

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

Column Temperature: 30°C.[6]

-

Detection: UV absorbance monitored from 200-400 nm.[3] Quantification can be performed at a specific wavelength, such as 280 nm or 284 nm, where related diterpenes show absorbance.[3][6]

Procedure:

-

Stock Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the plant extract (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each working standard into the HPLC system under the conditions described in Protocol 2.2.

-

Linearity: Plot the peak area of this compound against the corresponding concentration for each standard. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²), which should ideally be ≥0.999.[5]

-

Sample Quantification: Inject the prepared plant extract (from Protocol 2.1). Determine the peak area for this compound and use the linear regression equation from the calibration curve to calculate its concentration in the extract.

Data Presentation

The quantitative data from various studies on the HPLC analysis of this compound and related compounds are summarized below.

Table 1: Summary of HPLC Method Parameters for Analysis of Phenolic Diterpenes in Plant Extracts.

| Component(s) | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|---|---|

| This compound, Carnosic Acid, Carnosol, Rosmanol | Fused-core C18 (100 x 4.6 mm, 2.6 µm) | Water/Acetonitrile mixtures | Gradient | 1.0 - 2.5 | PDA (200-400 nm) | [3] |

| Carnosic Acid, Carnosol | ODS Hypersil (250 x 4 mm, 5 µm) | Water/Acetonitrile/Methanol with acid | Gradient/Isocratic | N/A | UV | [1] |

| Carnosol, Carnosic Acid | C18 | A: Acetonitrile/Water/Formic Acid (30:70:0.1); B: Acetonitrile/Water/Formic Acid (60:40:0.1) | Gradient | 0.5 | UV, MS | [7] |

| Carnosic Acid | C18 (150 x 4.6 mm, 5 µm) | A: Methanol/Water + Phosphoric Acid; B: Methanol/Acetonitrile + Phosphoric Acid | Gradient | 1.0 | UV (280 nm) | [6] |

| Rosmarinic Acid, Carnosol, Carnosic Acid, etc. | Zorbax SB-C18 (250 x 4.6 mm, 5 µm) | Methanol and 0.6% Acetic Acid | Gradient | N/A | ELSD |[8] |

Table 2: Summary of Method Validation Data from Relevant Studies.

| Parameter | Value Range | Comments | Reference |

|---|---|---|---|

| Linearity (R²) | 0.9987 - 1.0000 | For carnosic acid, carnosol, and rosmarinic acid. | [9] |

| 0.9992 - 0.9997 | For carnosic acid and carnosol. | [5] | |

| Limit of Detection (LOD) | 0.22 - 1.73 µg/mL | For rosemary extracts in various food matrices. | [9][10] |

| 0.075 ng/mL | For carnosic acid in human plasma. | [11] | |

| Limit of Quantification (LOQ) | 0.66 - 5.23 µg/mL | For rosemary extracts in various food matrices. | [9][10] |

| 0.25 ng/mL | For carnosic acid in human plasma. | [11] | |

| Accuracy (Recovery) | 85.1% - 104.6% | Overall method including extraction. | [5] |

| 70.6% - 114.0% | For rosemary extracts in various food matrices. | [9][10] | |

| Precision (%RSD) | 1.42% - 4.35% | Repeatability of the overall method. | [5] |

| | < 3.1% | Intra- and inter-day precision for multiple analytes. |[8] |

Visualizations

Diagrams illustrating the experimental workflow and the logic of quantification are provided below.

Caption: General experimental workflow for this compound quantification.

Caption: Logical relationship for quantification via external standard method.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of Salvia rosmarinus and Salvia officinalis from Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

Application Notes: In Vitro Antioxidant Capacity of Methyl Carnosate using DPPH and ABTS Assays

Introduction

Methyl carnosate is a naturally occurring phenolic diterpene, the methyl ester of carnosic acid.[1] Both compounds are predominantly found in plants from the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[2] These compounds are recognized for their significant antioxidant properties, which are largely attributed to the o-dihydroxyl groups on their aromatic ring.[1] In comparative studies, this compound has demonstrated greater antioxidant activity than its parent compound, carnosic acid, particularly in emulsion systems.[1][3] This enhanced activity makes it a compound of high interest for applications in the food, pharmaceutical, and cosmetic industries as a natural preservative and bioactive agent.

Assay Principles

To quantify the antioxidant potential of compounds like this compound, colorimetric in vitro assays such as the DPPH and ABTS tests are commonly employed. These methods are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable radical, leading to a measurable change in color.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay utilizes the stable free radical DPPH, which has a deep violet color in solution and a characteristic absorbance maximum around 517 nm.[4] When an antioxidant is added, it donates a hydrogen atom to the DPPH radical, reducing it to the non-radical form, DPPH-H. This results in a color change from violet to a pale yellow, causing a decrease in absorbance that is proportional to the concentration and potency of the antioxidant.[5]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this method, the ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[6] The resulting ABTS•+ radical has a distinct blue-green color and absorbs light at wavelengths such as 734 nm.[7] Antioxidants present in the sample quench the radical cation, causing the solution's color to fade. The degree of decolorization is proportional to the antioxidant's concentration and is used to quantify its radical scavenging activity.[6]

These assays are fundamental tools for screening and characterizing the antioxidant capacity of novel compounds in drug development and food science research.

Quantitative Data Summary

Direct IC50 values for this compound from DPPH and ABTS assays are not widely reported in the scientific literature. However, studies comparing its activity to the well-researched parent compound, carnosic acid, provide valuable insights into its potency.

Research by Huang et al. (1996) demonstrated that this compound exhibits superior antioxidant activity compared to carnosic acid in both bulk oil and oil-in-water emulsion systems.[1][3] Both compounds were found to be more effective than α-tocopherol.[1] The table below summarizes these comparative findings and provides typical IC50 values for common positive controls used in these assays for reference.

| Compound/Extract | Assay | Antioxidant Activity (IC50) | Notes |

| This compound | - | More potent than Carnosic Acid | Showed 89-95% inhibition of hydroperoxide formation in a lipid system, compared to 82-88% for Carnosic Acid.[1] |

| Carnosic Acid | - | - | A well-established natural antioxidant.[8] |

| Trolox (Positive Control) | DPPH | ~3.77 µg/mL | A water-soluble analog of Vitamin E, commonly used as a standard. |

| Trolox (Positive Control) | ABTS | ~2.93 µg/mL | Frequently used as a reference standard in the ABTS assay. |

| Ascorbic Acid (Positive Control) | DPPH | ~4.97 µg/mL | A common positive control with strong antioxidant properties. |

IC50 values for controls are representative and may vary based on specific experimental conditions.

Experimental Protocols

The following protocols are designed for a 96-well microplate format, which is suitable for high-throughput screening of compounds like this compound.

Protocol 1: DPPH Radical Scavenging Assay

1. Materials and Reagents

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade[1]

-

Positive Control (e.g., Ascorbic Acid, Trolox)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at ~517 nm[4]

-

Pipettes and tips

2. Solution Preparation

-

DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder in methanol. Store this solution in an amber bottle or wrapped in aluminum foil at 4°C, as DPPH is light-sensitive.[1]

-

DPPH Working Solution: Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.[4] This solution should be prepared fresh daily.

-

This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to a high concentration (e.g., 1 mg/mL).

-

Sample Dilutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of final concentrations for testing.

-

Positive Control Dilutions: Prepare a similar dilution series for the positive control.

3. Assay Procedure

-

Add 100 µL of each this compound dilution (or positive control) to the wells of a 96-well plate in triplicate.

-

Add 100 µL of the solvent used for dilution to separate wells to serve as the negative control.

-

Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[4]

-

Mix gently by shaking the plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[4]

-

Prepare a blank for the reader using the solvent (e.g., methanol) alone.

4. Data Analysis

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the negative control (solvent + DPPH).

-

A_sample is the absorbance of the test sample (this compound + DPPH).

-

-

Plot the % scavenging activity against the corresponding concentrations of this compound.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, typically by using non-linear regression analysis. A lower IC50 value indicates higher antioxidant activity.[1]

Protocol 2: ABTS Radical Cation Decolorization Assay

1. Materials and Reagents

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Positive Control (e.g., Trolox)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at ~734 nm[3]

-

Pipettes and tips

2. Solution Preparation

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[3]

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[3]

-

ABTS•+ Radical Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] This allows for the complete generation of the radical cation.

-

ABTS•+ Working Solution: Dilute the radical solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. This solution should be prepared fresh for each assay.

-

Sample and Control Preparation: Prepare stock solutions and serial dilutions for this compound and the positive control (e.g., Trolox) as described in the DPPH protocol.

3. Assay Procedure

-

Add 20 µL of each this compound dilution (or positive control) to the wells of a 96-well plate in triplicate.

-

Add 180 µL of the ABTS•+ working solution to all wells.

-

Mix the plate gently and incubate at room temperature for a set time (e.g., 6-10 minutes).

-

Measure the absorbance of each well at 734 nm.[3]

4. Data Analysis

-

Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the control (solvent + ABTS•+).

-

A_sample is the absorbance of the test sample.

-

-

Plot the % scavenging activity against the sample concentrations.

-

Determine the IC50 value, which is the concentration of the sample that inhibits 50% of the ABTS•+ radicals.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

Caption: Workflow for the DPPH antioxidant assay.

Caption: Workflow for the ABTS antioxidant assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Investigating the Anti-inflammatory Activity of Methyl Carnosate in RAW 264.7 Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases. Macrophages, particularly the RAW 264.7 cell line, are instrumental in studying inflammatory responses in vitro. Methyl carnosate, a derivative of the naturally occurring dipeptide carnosine, is a compound of interest for its potential anti-inflammatory properties. While direct and extensive research on this compound's effects on RAW 264.7 macrophages is emerging, studies on its parent compound, carnosine, and other related molecules provide a strong rationale for its investigation.

These application notes provide a comprehensive guide for researchers to explore the anti-inflammatory activity of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The protocols and data presented are based on established methodologies and findings for closely related anti-inflammatory compounds and serve as a framework for the systematic evaluation of this compound. The primary inflammatory mediators of focus include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, this document outlines methods to investigate the underlying molecular mechanisms, specifically the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Presentation: Anti-inflammatory Effects of Related Compounds in LPS-Stimulated RAW 264.7 Macrophages

The following tables summarize quantitative data from studies on compounds with anti-inflammatory activity in RAW 264.7 cells, providing a reference for expected outcomes when testing this compound.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

| Compound | Concentration | % Inhibition of NO Production | % Inhibition of PGE2 Production | Reference |

| 6-Methylcoumarin | 500 µM | Not Specified | 53.2% | [1] |

| Nardochinoid B | 10 µM | ~50% | No significant inhibition | [2] |

| Sinapaldehyde | 100 µM | 93% | Not Specified | |

| Tellimagrandin II | 50 µM | Significant Inhibition | Significant Inhibition |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |

| 6-Methylcoumarin | 500 µM | 32.8% | 73.1% | 80.6% | [1] |

| 7-O-Methylnaringenin | 40 µg/mL | Significant Inhibition | Significant Inhibition | Significant Inhibition | [3] |

| Phenethylferulate | 12 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | |

| Pulvone A | Not Specified | Not Specified | Significant Inhibition | Significant Inhibition | [4] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth.

-

Experimental Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for protein extraction) at a density of 1.5 x 10^5 cells/well for 96-well plates (adjust density for other plate sizes). Allow cells to adhere for 24 hours.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO and cytokine analysis).

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS only, and cells treated with a known anti-inflammatory agent as a positive control.

-

Protocol 2: Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effect of this compound on RAW 264.7 cells.

-

Procedure:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)

-

Purpose: To quantify the production of NO by measuring its stable metabolite, nitrite, in the cell culture supernatant.

-

Procedure:

-

Collect 50 µL of cell culture supernatant from each well of the 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Protocol 4: Cytokine Measurement (ELISA)

-

Purpose: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for mouse TNF-α and IL-6).

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate with a blocking buffer.

-

Add the supernatants and standards to the wells and incubate.

-

Add the detection antibody, followed by an enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin).

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations from the standard curve.

-

Protocol 5: Western Blot Analysis for NF-κB and MAPK Pathways

-

Purpose: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:

-

NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.

-

MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.

-

Inflammatory Enzymes: iNOS, COX-2.

-

Loading Control: β-actin or GAPDH.

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the respective total protein or loading control.

-

Visualization of Key Pathways and Workflows

References

- 1. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Modulation of LPS-induced inflammation in RAW264.7 murine cells by novel isoflavonoids from Millettia pulchra - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Antioxidant Effects of Methyl Carnosate in Animal Models: Application Notes and Protocols

To the Researcher: The following application notes and protocols detail the in vivo antioxidant effects of methyl carnosate. It is important to note that while this compound has demonstrated antioxidant properties, particularly in vitro, there is a notable scarcity of comprehensive in vivo studies specifically investigating this compound in animal models.[1][2][3] Much of the existing research on the antioxidant components of rosemary focuses on its precursor, carnosic acid.